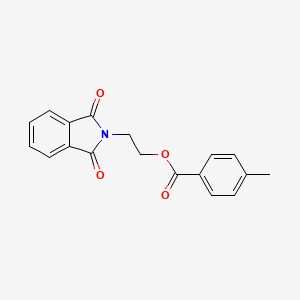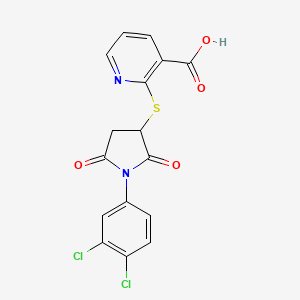![molecular formula C22H23NO4 B2713420 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid CAS No. 632350-45-9](/img/structure/B2713420.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azepane ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, ensuring that specific reactions occur without interference from other functional groups.
准备方法
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid typically involves the following steps:
Fmoc Protection: The azepane-2-carboxylic acid is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction forms the Fmoc-protected azepane-2-carboxylic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further use.
Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
化学反应分析
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free azepane-2-carboxylic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can undergo oxidation and reduction reactions depending on the functional groups present.
Common reagents used in these reactions include bases like piperidine for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs, where it helps protect functional groups during the synthesis process.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides.
作用机制
The primary mechanism of action for 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid involves its role as a protecting group. The Fmoc group prevents unwanted reactions at the amino group of the azepane-2-carboxylic acid during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for controlled deprotection and subsequent reactions.
相似化合物的比较
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: Similar in structure but contains a pyrrolidine ring instead of an azepane ring.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azetidine-2-carboxylic acid: Contains an azetidine ring, making it more rigid compared to the azepane derivative.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline: Another Fmoc-protected amino acid with a proline ring, commonly used in peptide synthesis.
The uniqueness of this compound lies in its azepane ring, which provides different steric and electronic properties compared to other Fmoc-protected amino acids.
属性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20-12-2-1-7-13-23(20)22(26)27-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,1-2,7,12-14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJOHQNQAXAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632350-45-9 |
Source


|
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2713339.png)
![8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713342.png)


![N-[(3-chloro-2-fluorophenyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2713348.png)
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2713350.png)


![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2713359.png)
![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)
